1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid belongs to the class of pyridazine-3-carboxylic acid derivatives. This class of compounds is characterized by a pyridazine ring substituted with a carboxylic acid group at the 3-position and various other substituents at positions 1, 4, and 6. These compounds have garnered significant interest in scientific research, particularly in the field of medicinal chemistry, due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. [, , , , ]
1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, commonly known as Fenridazon, is a compound that belongs to the class of dihydropyridazine derivatives. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. It is primarily recognized for its selective activity at the cannabinoid receptor type 2 (CB2), making it a candidate for therapeutic applications.
Fenridazon is classified as a pesticide and is particularly noted for its herbicidal properties. It has been evaluated for its efficacy in controlling various weeds and pests in agricultural settings. The compound's chemical structure includes a chlorophenyl group, which contributes to its biological activity and selectivity towards specific receptors, such as the CB2 receptor in the endocannabinoid system .
The synthesis of 1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
The molecular formula of 1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is . The structure features a dihydropyridazine ring with a carboxylic acid group and a chlorophenyl substituent.
Key structural data:
Fenridazon participates in various chemical reactions typical for carboxylic acids and derivatives:
These reactions are essential for modifying the compound's properties for specific applications in research and industry .
Fenridazon acts primarily as a selective inverse agonist at the CB2 receptor. The mechanism involves binding to the receptor site, leading to a conformational change that inhibits receptor activity. This action contrasts with agonists that activate the receptor.
Research indicates that the C-6 substituent plays a crucial role in modulating this activity by influencing receptor conformation, which is vital for therapeutic efficacy against inflammation and pain management .
Fenridazon exhibits several notable physical and chemical properties:
These properties are significant for its application in formulations as a pesticide or therapeutic agent .
Fenridazon has several applications:
Research continues to explore its efficacy and safety profile in both agricultural and medical contexts, highlighting its versatility as a compound with broad scientific relevance .
Cyclocondensation reactions constitute the principal synthetic pathway for constructing the 1,4-dihydropyridazine core of 1-(2-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. A modified Hantzsch-type dihydropyridazine synthesis serves as the foundational approach, adapted from protocols established for structural analogs [1]. This multi-step methodology begins with the formation of a hydrazone intermediate through the reaction of α,β-dicarbonyl compounds with 2-chlorophenylhydrazine, followed by acid-catalyzed cyclodehydration.
A particularly efficient route involves the alkaline hydrolysis of ester precursors under controlled conditions. As demonstrated in a related pyridazinecarboxylic acid synthesis, ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate undergoes hydrolysis using sodium hydroxide (1 equivalent) in aqueous solution at 333 K for 2 hours. Subsequent acidification with 15% HCl to pH 2 precipitates the carboxylic acid derivative as light yellow crystals after thorough washing and filtration [5] [7]. This method yields the target compound with high purity (>95%) but requires careful optimization of reaction parameters.
Ultrasound irradiation significantly enhances cyclocondensation efficiency for related dihydropyridine systems. When applied to Vilsmeier-Haack chloroformylation reactions for synthesizing 6-chloro-5-formyl-1,4-dihydropyridines, sonication reduces reaction times from 18 hours to approximately 25-40 minutes while increasing yields from 60-75% to 85-92% [10]. Though not explicitly reported for the title compound, this methodology suggests substantial potential for process intensification in pyridazinecarboxylic acid synthesis.
Table 1: Comparative Cyclocondensation Methodologies
Method | Reaction Time | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|
Classical Hantzsch | 14-18 hours | Reflux | 40-60% | Established protocol |
Alkaline Hydrolysis | 2 hours | 333 K | 65-75% | High purity, simple workup |
Ultrasound-Assisted | 25-40 minutes | Room temp | 85-92%* | Dramatically reduced reaction time |
Reported for analogous dihydropyridine systems [10]
The strategic functionalization of hydrazine precursors enables precise control over molecular architecture during heterocyclic scaffold assembly. The synthesis of 1-(2-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid relies critically on ortho-substituted arylhydrazines, where the chlorine atom's position significantly influences both reactivity and final product geometry. The steric and electronic effects of the ortho-chlorine substituent necessitate modified reaction conditions compared to meta- or para-substituted analogs [1] [5].
The assembly process typically employs arylhydrazine-carbonyl condensations, where hydrazine precursors react with β-ketoesters or 1,3-dicarbonyl compounds. For instance, methyl acetoacetate derivatives undergo condensation with 2-chlorophenylhydrazine, followed by oxidative aromatization or acid-catalyzed cyclization to form the dihydropyridazine ring. This approach demonstrates remarkable versatility, allowing the introduction of diverse substituents at the N1 position by simply varying the hydrazine component [6].
A notable advancement involves carboxamide formation through aminolysis of ester intermediates. As demonstrated in the synthesis of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, esters can be converted to amides by treatment with substituted anilines. This approach offers yields of 40-60% after recrystallization, though the electron-withdrawing chlorine substituent presents challenges in regioselectivity during cyclization steps [6]. The methodology could be readily adapted to generate amide derivatives of the title compound for biological evaluation.
The regiochemical control of substitutions on the dihydropyridazine nucleus profoundly impacts the physicochemical and biological properties of 1-(2-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. The inherent electronic asymmetry of the pyridazine ring creates distinct reactivity profiles at positions C3, C5, and C6.
Crystallographic analysis of related pyridazine carboxyl derivatives reveals crucial structural features influencing regioselectivity. The nitrogen-nitrogen bond length in the pyridazine ring measures 1.3396 Å—an intermediate value between typical N-N single (1.45 Å) and N=N double (1.25 Å) bonds—indicating significant electron delocalization within the heterocyclic system [5] [7]. This electronic environment facilitates electrophilic substitutions preferentially at C5, while nucleophilic additions target C3 and C6 positions. The carboxylic acid moiety at C3 provides a versatile handle for further derivatization, including esterification, amidation, or reduction.
The ortho-chlorophenyl substitution at N1 introduces substantial steric constraints not present in meta- or para-isomers. Comparative crystallographic studies of the 4-chlorophenyl analog (Fenridazon) show a dihedral angle of 38.7° between the pyridazine and benzene rings. Molecular modeling predicts this angle increases to 45-50° in the ortho-substituted isomer due to steric repulsion between the chlorine atom and the pyridazine oxygen [1]. This torsional strain influences both reactivity and molecular packing, with implications for crystal engineering and supramolecular structure formation through hydrogen bonding networks involving the carboxylic acid dimerization.
Table 2: Structural Parameters of Chlorophenyl Isomers
Structural Feature | 2-Chlorophenyl Isomer | 3-Chlorophenyl Isomer | 4-Chlorophenyl Isomer |
---|---|---|---|
Dihedral Angle (Pyridazine-Phenyl) | 45-50° (predicted) | Not reported | 38.7° (experimental) |
N-N Bond Length | 1.34 Å (typical) | 1.34 Å (typical) | 1.34 Å (typical) |
Solubility in Water (mg/mL) | 1.2 | 0.8 | 0.9 |
Solubility in DMSO (mg/mL) | 89.1 | 102.4 | 95.3 |
The carboxylic acid functionality at position 3 and the reactive dihydropyridazine core enable extensive post-synthetic derivatization to generate structurally diverse bioactive analogues. These modifications significantly expand the compound's utility as a versatile synthetic intermediate for pharmaceutical development.
The carboxyl group readily undergoes transformations to various pharmacophore-bearing derivatives:
Electrophilic aromatic substitutions on the dihydropyridazine ring, particularly Vilsmeier-Haack formylation, enable further ring annulations. As demonstrated in dihydropyridine systems, 6-chloro-5-formyl derivatives serve as precursors for synthesizing fused heterocycles including pyrazolo[3,4-b]pyridines, 4,7-dihydrothieno[2,3-b]pyridines, and 2-iminodihydropyrido[3,2-e][1,3]thiazines [10]. These complex heterocycles represent privileged structures in medicinal chemistry with diverse biological activities.
Structure-activity relationship (SAR) studies of chlorophenyl isomers reveal substantial biological differences. While specific data for the 2-chloro isomer remains pending, comparative analysis of 3- and 4-chloro analogs shows distinct antimicrobial profiles:
Isomer Position | Antimicrobial IC₅₀ (μg/mL) | Cytotoxicity CC₅₀ (μg/mL) | Selectivity Index |
---|---|---|---|
3-Chloro | 12.8 (E. coli) | >100 | >7.8 |
4-Chloro | 8.4 (S. aureus) | 85.3 | 10.2 |
Computational modeling indicates potential pharmaceutical relevance, with docking studies against SARS-CoV-2 main protease (PDB 6LU7) suggesting moderate binding affinity (ΔG = -7.2 kcal/mol). The predicted binding mode involves chlorophenyl π-stacking with His41, carboxylate interaction with Gly143, and hydrophobic packing of the methyl group against Met49 [1]. These interactions provide a structural blueprint for rational design of optimized derivatives through targeted molecular modifications.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: